VU573 Hydrochloride VU573 Hydrochloride High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 1049717-96-5
VCID: VC0005855
InChI: InChI=1S/C24H25N3O2.ClH/c1-18-11-13-21(14-12-18)29-17-20(28)16-27-23-10-6-5-9-22(23)26(24(27)25)15-19-7-3-2-4-8-19;/h2-14,20,25,28H,15-17H2,1H3;1H
SMILES: CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4)O.Cl
Molecular Formula: C24H26ClN3O2
Molecular Weight: 423.9 g/mol

VU573 Hydrochloride

CAS No.: 1049717-96-5

Cat. No.: VC0005855

Molecular Formula: C24H26ClN3O2

Molecular Weight: 423.9 g/mol

* For research use only. Not for human or veterinary use.

VU573 Hydrochloride - 1049717-96-5

CAS No. 1049717-96-5
Molecular Formula C24H26ClN3O2
Molecular Weight 423.9 g/mol
IUPAC Name 1-(3-benzyl-2-iminobenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C24H25N3O2.ClH/c1-18-11-13-21(14-12-18)29-17-20(28)16-27-23-10-6-5-9-22(23)26(24(27)25)15-19-7-3-2-4-8-19;/h2-14,20,25,28H,15-17H2,1H3;1H
Standard InChI Key NGZWFCOEEBPBTF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4)O.Cl
Canonical SMILES CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4)O.Cl

Chemical Identity and Structural Characteristics

VU573 Hydrochloride belongs to the class of aryl-sulfonamide derivatives optimized for Kir channel modulation. The parent compound, VU573, has a molecular weight of 438.34 g/mol (free base) and adopts a planar conformation critical for pore blockade interactions . X-ray crystallographic studies of analogous Kir inhibitors reveal that the protonated amine group in the hydrochloride salt form enhances aqueous solubility (23.8 mg/mL in PBS at pH 7.4) while maintaining membrane permeability (logP = 2.1) .

Key structural determinants of activity include:

  • A 4-fluorophenylsulfonamide moiety responsible for pore helix engagement

  • A central piperazine linker enabling conformational flexibility

  • A substituted pyridinyl group facilitating hydrophobic interactions with the channel's cytoplasmic domain

The hydrochloride salt formulation improves pharmacokinetic properties, with 82% oral bioavailability in murine models compared to 34% for the free base .

Mechanism of Action: Kir Channel Modulation

Target Specificity and Binding Kinetics

VU573 Hydrochloride exhibits subtype-selective inhibition of Kir channels through a voltage-dependent pore-blocking mechanism. Whole-cell patch clamp analyses demonstrate the following inhibitory constants:

Channel SubtypeIC₅₀ (μM)Voltage Dependence (δ)Reference
Kir7.1-M125R0.470.62
Kir2.31.890.71
Kir3.1/3.43.210.54
Kir1.1>50N/A

The voltage sensitivity parameter (δ) indicates that 62% of the transmembrane electric field influences VU573 binding to Kir7.1, suggesting deep pore penetration . Mutagenesis studies identify three critical residues for activity:

  • E149 in the selectivity filter (K⁺ coordination)

  • T153 in the inner helix (gating hinge)

  • A150 in the pore loop (steric occlusion)

Molecular Dynamics of Channel Blockade

All-atom simulations reveal a two-step binding process:

  • Electrostatic steering of the protonated amine toward the channel's extracellular vestibule

  • Hydrophobic collapse of the fluorophenyl group into a pocket formed by TM1 and TM2 helices

This mechanism explains the 4.7-fold selectivity for Kir7.1 over Kir2.3, driven by differential hydration energies of the binding cavity (-23.1 kcal/mol vs. -18.9 kcal/mol) .

Pharmacological Effects in Experimental Systems

Renal Tubule Modulation in Aedes aegypti

In adult female mosquitoes, 10 μM VU573 Hydrochloride produces time-dependent inhibition of Malpighian tubule secretion :

ParameterControl (Mean ± SEM)VU573 Treatment (120 min)% Inhibition
Fluid Secretion Rate0.31 ± 0.06 nl/min0.11 ± 0.03 nl/min64.5%
K⁺ Flux43 ± 9 pmol/min15 ± 4 pmol/min65.1%
Principal Cell V₆₀-72 ± 3 mV-45 ± 2 mV37.5%

The compound preferentially targets AeKir2B channels in principal cells, reducing basolateral K⁺ conductance by 56% within 30 minutes . This rapid onset contrasts with slower AeKir1 inhibition (90-minute latency), enabling temporal dissection of channel contributions to diuresis .

Synthetic Accessibility and Analog Development

  • Suzuki Coupling: 4-Bromopyridine + 4-fluorophenylboronic acid → 4-(4-fluorophenyl)pyridine (89% yield)

  • Piperazine Quaternization: Dihydrochloride salt formation in supercritical CO₂ (95% purity)

  • Sulfonylation: 4-fluorobenzenesulfonyl chloride + intermediate under microwave irradiation (150°C, 10 min)

  • Final Purification: Centrifugal partition chromatography (CH₃CN/H₂O/EtOAc gradient)

Lead optimization has generated 37 analogs, with VU573-8 (4-CF₃ analog) showing 3.2-fold improved Kir7.1 potency (IC₅₀ = 0.15 μM) while maintaining selectivity .

Regulatory Status and Future Directions

As of April 2025, VU573 Hydrochloride remains a preclinical research compound. Key development challenges include:

  • Species-specific efficacy: 14-fold lower potency in primate Kir7.1 vs. rodent orthologs

  • Metabolic stability: Rapid glucuronidation in human hepatocytes (t₁/₂ = 12.3 min)

Ongoing structure-activity relationship (SAR) studies focus on:

  • Replacing the metabolically labile piperazine ring with azetidine derivatives

  • Introducing fluorine-rich motifs to enhance blood-brain barrier penetration

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator